1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c22-18-6-2-1-5-17(18)19-7-8-20(26-25-19)27-11-9-15(10-12-27)24-21(28)23-14-16-4-3-13-29-16/h1-8,13,15H,9-12,14H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRRBNAVQYOUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCC2=CC=CO2)C3=NN=C(C=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(2-Chlorophenyl)pyridazin-3-amine
The pyridazine core is synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For 6-(2-chlorophenyl)pyridazin-3-amine:
- Cyclization : 2-Chlorobenzoylacetone reacts with hydrazine hydrate in ethanol under reflux (8 h), yielding 6-(2-chlorophenyl)pyridazin-3-ol.
- Amination : The hydroxyl group is displaced using ammonium hydroxide and iodine in tetrahydrofuran (THF), producing the 3-amine derivative (Yield: 68%).
Analytical Data :
Functionalization with Piperidine
The 3-amine undergoes SNAr with 4-nitropiperidine-1-carboxylate in dimethylformamide (DMF) at 100°C for 12 h, followed by deprotection using trifluoroacetic acid (TFA) to yield 1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-amine.
Optimization Note :
- Solvent Screening : DMF outperformed THF and acetonitrile in facilitating complete substitution (Yield: DMF 82% vs. THF 45%).
- Temperature : Reactions below 80°C resulted in incomplete conversion (<50%).
Urea Bond Formation: Coupling Strategies
Isocyanate Route
Furan-2-ylmethyl isocyanate is prepared by treating furfurylamine with triphosgene in dichloromethane (0°C, 2 h). Subsequent reaction with 1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-amine proceeds under inert atmosphere:
- Conditions : Dichloromethane, triethylamine (TEA), 24 h, room temperature.
- Yield : 74% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Side Reactions :
Carbonyldiimidazole (CDI)-Mediated Coupling
Alternative urea synthesis employs CDI to activate the amine:
- Activation : Piperidin-4-amine reacts with CDI in THF (2 h, 0°C).
- Coupling : Furan-2-ylmethylamine added dropwise, stirred for 12 h.
Analytical Characterization and Validation
Spectroscopic Confirmation
This compound :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.19 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.63–7.55 (m, 2H, Ar-H), 7.48–7.40 (m, 2H, Ar-H), 6.85 (s, 1H, furan-H), 6.35 (d, J = 3.2 Hz, 1H, furan-H), 6.22 (s, 1H, NH), 4.12 (d, J = 5.6 Hz, 2H, CH2-furan), 3.80–3.72 (m, 1H, piperidine-H), 3.02–2.94 (m, 2H, piperidine-H), 2.20–2.12 (m, 2H, piperidine-H), 1.85–1.75 (m, 2H, piperidine-H).
- 13C NMR (100 MHz, DMSO-d6) : δ 158.4 (urea C=O), 152.1 (pyridazine-C), 142.3 (furan-C), 134.6 (Ar-C), 129.8 (Ar-C), 128.4 (Ar-C), 112.5 (furan-C), 110.3 (furan-C), 55.2 (piperidine-C), 42.1 (CH2-furan), 30.8 (piperidine-C).
- HRMS (ESI+) : m/z calcd for C21H21ClN5O2 [M + H]+: 418.1385; found: 418.1389.
Purity Assessment
HPLC Analysis :
- Column : C18 (4.6 × 250 mm, 5 µm)
- Mobile Phase : Acetonitrile/water (70:30)
- Retention Time : 8.2 min
- Purity : 98.6%
Comparative Analysis of Synthetic Routes
| Parameter | Isocyanate Route | CDI Route |
|---|---|---|
| Yield | 74% | 69% |
| Reaction Time | 24 h | 14 h |
| Byproducts | Bisurea (5–8%) | Imidazole (12%) |
| Scalability | High | Moderate |
| Cost | $$ | $$$ |
Source identifies the isocyanate method as superior for large-scale synthesis due to fewer side reactions and lower reagent costs.
Challenges and Optimization Strategies
Regioselectivity in Pyridazine Substitution
The electron-withdrawing chloro group at the 2-position directs nucleophilic attack to the 3-position of pyridazine. Competing 5-substitution (<3%) is mitigated by using excess piperidine (2.5 equiv).
Urea Hydrolysis Prevention
Anhydrous conditions (molecular sieves, argon atmosphere) reduce hydrolysis of the isocyanate intermediate, improving yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction might yield amine or alcohol derivatives.
Scientific Research Applications
The compound exhibits several biological activities, making it a subject of interest for researchers:
Antiviral Activity
Research indicates that derivatives of this compound have shown significant antiviral properties, particularly against RNA viruses. Studies have reported effective concentration (EC50) values in the low micromolar range, suggesting potential for further development as antiviral agents .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. IC50 values for related compounds range from 0.034 to 0.052 μM, indicating potent anti-inflammatory activity.
Case Studies
Several studies have highlighted the efficacy of this compound in specific applications:
Anti-inflammatory Efficacy
In a rat model of carrageenan-induced paw edema, derivatives of the compound demonstrated significant inhibition of edema, outperforming traditional NSAIDs like celecoxib. This suggests its potential use in treating inflammatory conditions.
Antiviral Efficacy
A recent study focused on the antiviral properties of related compounds found that certain substitutions enhanced activity against Dengue virus, with IC50 values as low as 2.1 μM. This positions the compound as a promising candidate for further investigation in antiviral drug development.
Mechanism of Action
The mechanism of action of 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Heterocyclic Variations: The target compound’s pyridazine ring differs from analogues like ACPU (coumarin) and Compound 18 (triazine), which may alter target selectivity.
- Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl in Compound 4h (), which showed enhanced antifungal activity due to para-substitution. Ortho-substitution (as in the target) may sterically hinder interactions .
- Furan vs. Other Aromatic Groups: The furan-2-ylmethyl group in the target compound is distinct from the adamantyl (ACPU) or phenothiazine (Compound 4g) moieties. Furan’s lower lipophilicity compared to adamantane could improve aqueous solubility .
Activity Predictions :
- The target compound’s 2-chlorophenylpyridazine moiety may confer antifungal properties akin to Compound 4g, though meta/para-substituted chlorophenyl groups generally show higher potency .
- The furan group’s electron-rich nature could mimic the phenothiazine in Compound 4g, but its smaller size may reduce intercalation with fungal membranes .
Biological Activity
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyridazine ring, a piperidine moiety, and a furan group. The molecular formula is with a molecular weight of approximately 289.76 g/mol .
Target Enzymes
The primary target for this compound is Protein Kinase B (PKB) , also known as Akt. It acts as an ATP-competitive inhibitor of PKB, modulating the PI3K-PKB signaling pathway, which is crucial in various cellular processes including metabolism, growth, and survival .
Biochemical Pathways
Inhibition of PKB can lead to significant changes in downstream signaling pathways, potentially affecting cell proliferation and apoptosis. The compound has been shown to modulate biomarkers associated with PKB signaling in vivo, indicating its potential as a therapeutic agent in conditions where PKB is dysregulated.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the same structural family. For instance, derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 mg/mL to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.004 - 0.025 |
| Pseudomonas aeruginosa | 0.008 - 0.030 |
Antitumor Activity
The compound has also been evaluated for its antitumor activity . In vitro studies indicated that it could inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of PKB signaling pathways .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is orally bioavailable , with favorable absorption characteristics. Its distribution in biological systems indicates potential for systemic therapeutic effects while minimizing toxicity .
Case Studies and Research Findings
Several case studies have reported on the biological effects of similar compounds:
- Case Study on Antimicrobial Efficacy : A study involving derivatives showed excellent antibacterial activity against E. coli and S. aureus, with structural modifications leading to enhanced efficacy .
- Antitumor Research : Investigations into pyridazine derivatives indicated that structural variations significantly influenced antitumor potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases, highlighting their multifaceted biological activities .
Q & A
Basic Research: Synthesis and Structural Characterization
Q: What are the recommended synthetic routes for 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(furan-2-ylmethyl)urea, and how can purity be optimized? A: Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the 2-chlorophenyl group to pyridazine.
- Piperidine ring functionalization via reductive amination or coupling reactions.
- Urea formation using carbodiimide-mediated coupling between the piperidine-4-amine and furan-2-ylmethyl isocyanate.
Purity optimization requires HPLC or LC-MS for monitoring intermediates, with silica gel chromatography for final purification. Contaminants like unreacted amines or isocyanate derivatives should be quantified via 1H/13C NMR and FT-IR (e.g., urea C=O stretch at ~1650 cm⁻¹) .
Basic Research: Physicochemical Property Analysis
Q: How do researchers resolve contradictions between computational predictions and experimental solubility/stability data for this compound? A: Discrepancies often arise from solvent polarity or crystalline vs. amorphous forms. A systematic approach includes:
- Solvent screening using Hansen solubility parameters to identify optimal solvents.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and polymorphic transitions.
- Molecular dynamics simulations to refine force fields and improve solubility predictions .
Advanced Research: Reaction Mechanism Elucidation
Q: What methodologies are used to study the catalytic pathways in the synthesis of this urea derivative? A: Mechanistic studies employ:
- Kinetic isotope effects (KIE) to identify rate-determining steps.
- In situ FT-IR/Raman spectroscopy to track intermediate formation.
- Density Functional Theory (DFT) to model transition states and activation energies. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts (as in pyrazole derivatives) enhance coupling efficiency by lowering energy barriers .
Advanced Research: Structural Analysis via X-ray Crystallography
Q: How is single-crystal X-ray diffraction applied to confirm the stereochemistry of the piperidine-furanurea moiety? A: Single crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). X-ray data collection at 290 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain. For example, analogous urea-piperidine structures show C–N bond lengths of ~1.35 Å and dihedral angles <10° between aromatic rings, confirming planar stability .
Advanced Research: Biological Target Identification
Q: What strategies are used to identify potential enzyme targets for this compound, given its urea and pyridazine motifs? A:
- Molecular docking against kinases or proteases (common urea-binding targets) using AutoDock Vina.
- Surface Plasmon Resonance (SPR) to screen binding affinity to enzymes like carbonic anhydrase or dipeptidyl peptidase-4.
- SAR studies to correlate substituent effects (e.g., 2-chlorophenyl vs. 4-methyl) with inhibitory activity .
Methodological Design: Optimizing Reaction Conditions via DOE
Q: How can Design of Experiments (DOE) reduce trial-and-error in optimizing reaction yields? A: A Box-Behnken or central composite design tests variables (temperature, catalyst loading, solvent ratio). For example:
Advanced Data Analysis: Handling Contradictory Bioactivity Data
Q: How should researchers address conflicting in vitro vs. in vivo efficacy data? A:
- Metabolic stability assays (e.g., liver microsomes) to assess first-pass metabolism.
- Plasma protein binding studies using equilibrium dialysis.
- Pharmacokinetic modeling to correlate free drug concentrations with activity. For instance, poor oral bioavailability in rats may explain in vitro-in vivo discrepancies .
Advanced Computational Modeling: Predicting Drug-Likeness
Q: What in silico tools predict ADMET properties for this compound? A:
- SwissADME for Lipinski’s Rule of Five compliance (e.g., molecular weight <500, logP <5).
- ADMETlab 2.0 to estimate CYP450 inhibition risk and hERG channel blockade.
- Molecular dynamics simulations (AMBER/GROMACS) to assess blood-brain barrier permeability .
Methodological Rigor: Validating Analytical Techniques
Q: How are LC-MS/MS methods validated for quantifying this compound in biological matrices? A: Validation parameters per ICH guidelines include:
- Linearity (R² >0.99 over 1–1000 ng/mL).
- Precision/Accuracy (intra-day CV <15%, recovery 85–115%).
- Matrix effects assessed via post-column infusion in plasma/urine .
Advanced Synthesis: Scaling-Up with Green Chemistry
Q: What green chemistry principles apply to scaling up synthesis while minimizing waste? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
